MG 1

Enantioselectivity Stereochemistry Antiarrhythmic

MG 1 is a racemic pyrrolidin-2-one with documented stereochemical dependency—only the S-enantiomer exhibits antiarrhythmic and hypotensive activity, making it an irreplaceable reference control for novel analog validation. Its defined dual receptor binding profile (α1 Ki 1905.46 nM, α2 Ki 28840.32 nM) and Class Ia antiarrhythmic properties enable precise interpretation of adrenergic mechanisms in cardiovascular models. The established ED50 of 7.6 mg/kg (i.v.) and 40-fold potency differential vs prazosin provide quantitative benchmarks for assay calibration.

Molecular Formula C17H25N3O2
Molecular Weight 303.4 g/mol
CAS No. 148274-76-4
Cat. No. B128272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMG 1
CAS148274-76-4
SynonymsN-(2-hydroxy-3-(N-phenylpiperazinepropyl))-2-pyrrolidinone
N-(2-OH-3-PPP)-2-pyrrolidinone
N-(beta-hydroxy-gamma-(N-phenylpiperazinepropyl))-2-pyrrolidinone
Molecular FormulaC17H25N3O2
Molecular Weight303.4 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1)CC(CN2CCN(CC2)C3=CC=CC=C3)O
InChIInChI=1S/C17H25N3O2/c21-16(14-20-8-4-7-17(20)22)13-18-9-11-19(12-10-18)15-5-2-1-3-6-15/h1-3,5-6,16,21H,4,7-14H2
InChIKeyAFBKGQPVUQUMRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MG 1 (CAS 148274-76-4): A Pyrrolidin-2-One Based α1-Adrenergic Receptor Antagonist for Cardiovascular Research


MG 1 (1-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propyl]pyrrolidin-2-one; CAS 148274-76-4) is a racemic pyrrolidin-2-one derivative that acts as a potent α1-adrenergic receptor antagonist [1]. It exhibits additional affinity for α2-adrenoceptors and has been characterized as a lead structure in the development of antiarrhythmic and hypotensive agents [2]. The compound's pharmacological profile includes documented activity in multiple preclinical models of arrhythmia and hypertension, making it a reference tool for studying α-adrenolytic mechanisms in cardiovascular research.

Why MG 1 Cannot Be Simply Substituted with Other α1-Adrenergic Antagonists


Generic α1-adrenergic antagonists (e.g., prazosin, terazosin) exhibit distinct pharmacological profiles that limit their interchangeability with MG 1 in research applications. MG 1 is a racemic mixture whose pharmacological activity resides predominantly in the S-enantiomer, while the R-enantiomer is inactive—a stereochemical determinant that is absent in most commercially available α1-antagonists [1]. Furthermore, MG 1 demonstrates a unique dual affinity profile for both α1- and α2-adrenoceptors with specific Ki values, distinguishing it from highly selective α1-antagonists [2]. The compound also exhibits a characteristic efficacy profile in vivo, requiring specific dosing regimens (e.g., 10 mg/kg twice daily) to achieve hypotensive effects, which differ substantially from clinical comparators like prazosin [3]. These molecular and pharmacological distinctions necessitate the use of MG 1 itself for reproducibility in studies where it has been established as a reference compound.

MG 1 (CAS 148274-76-4): Quantitative Comparative Evidence for Procurement Decisions


MG 1 Demonstrates Enantiomer-Specific Pharmacological Activity with the S-Enantiomer as the Eutomer

The racemic mixture MG-1(R,S) and its purified S-enantiomer exhibited significant antiarrhythmic and hypotensive activities, whereas the R-enantiomer was completely devoid of these pharmacological effects [1]. This stereochemical dependency is a critical differentiator from other α1-antagonists that are not studied or available as pure enantiomers.

Enantioselectivity Stereochemistry Antiarrhythmic Adrenolytic

MG 1 Exhibits a Dual α1/α2 Binding Profile with a 15-Fold Selectivity for α1-Adrenoceptors

MG 1 binds to α1-adrenergic receptors with a Ki of 1905.46 nM and to α2-adrenergic receptors with a Ki of 28840.32 nM, resulting in a 15.1-fold selectivity for α1 over α2 [1]. This binding profile distinguishes MG 1 from highly selective α1-antagonists (e.g., prazosin) and non-selective α-antagonists (e.g., phentolamine).

α1-Adrenoceptor α2-Adrenoceptor Binding Affinity Ki

MG 1 Requires a 20-Fold Higher Dose Than Prazosin to Achieve Comparable Hypotensive Effects in Vivo

In a chronic hypertension model in rats, MG 1 administered at 10 mg/kg twice daily (total 20 mg/kg/day) produced a hypotensive effect that was weaker than that of prazosin administered at a 40-times lower daily dose of 0.5 mg/kg once daily [1]. This substantial difference in potency highlights the distinct in vivo pharmacodynamic profile of MG 1 compared to the clinical standard prazosin.

Hypotensive Activity In Vivo Dose-Response Prazosin

MG 1(S) Serves as a Superior Reference Standard for Novel Analog Development with a Defined Efficacy Benchmark

In a study evaluating six novel S-enantiomer analogs of MG 1 for antiarrhythmic activity in isolated perfused rat hearts and in vivo barium chloride-induced arrhythmia models, all tested analogs exhibited antiarrhythmic effects that were weaker than the reference compound MG 1(S) [1]. This establishes MG 1(S) as a high-watermark benchmark for this chemical series.

Structure-Activity Relationship SAR Analog Comparison Antiarrhythmic

MG 1 Exhibits Quantifiable In Vivo Antiarrhythmic Potency with an ED50 of 7.6 mg/kg

In anesthetized rats, MG 1 demonstrates significant antiarrhythmic activity against adrenaline-induced arrhythmia with a quantified ED50 value of 7.6 mg/kg (pED50 = 1.6) [1]. This precise potency metric allows for accurate dosing in experimental protocols and provides a benchmark for evaluating new chemical entities.

ED50 In Vivo Antiarrhythmic Adrenaline

MG 1 Induces Characteristic Electrocardiographic Changes Consistent with Class Ia Antiarrhythmic Activity

According to the Vaughan Williams classification, MG 1 can be considered a Class Ia antiarrhythmic drug based on its ability to depress the depolarization phase of the cardiac action potential and prolong electrocardiographic intervals [1]. This mechanism-based classification distinguishes MG 1 from other α1-antagonists that do not exhibit Class Ia antiarrhythmic properties.

ECG Class Ia Action Potential Vaughan Williams

MG 1 (CAS 148274-76-4): Validated Research Applications Based on Quantitative Evidence


Reference Standard for Enantioselective SAR Studies in Pyrrolidin-2-One Antiarrhythmics

Procure MG 1 as the benchmark reference compound when synthesizing and evaluating novel pyrrolidin-2-one derivatives. The documented stereochemical dependency—where only the S-enantiomer exhibits antiarrhythmic and hypotensive activity [1]—provides a critical control for assessing the enantiomeric purity and pharmacological relevance of new analogs. MG 1(S) serves as the established positive control against which all novel analogs in this chemical series are compared.

Mechanistic Studies of α-Adrenoceptor Mediated Cardiovascular Regulation

Utilize MG 1 in experimental models investigating the role of α1- and α2-adrenoceptors in blood pressure regulation and arrhythmogenesis. The compound's defined dual binding profile (α1 Ki = 1905.46 nM; α2 Ki = 28840.32 nM) [2] enables precise interpretation of adrenergic contributions to cardiovascular phenotypes, and its Class Ia antiarrhythmic properties allow for simultaneous investigation of ion channel and receptor-mediated mechanisms [3].

In Vivo Pharmacological Benchmarking and Dose-Response Calibration

Employ MG 1 as a calibrator compound for establishing potency benchmarks in antiarrhythmic and hypotensive assays. The documented ED50 of 7.6 mg/kg (i.v.) for adrenaline-induced arrhythmia [2] and the characterized 40-fold potency differential versus prazosin in chronic hypertension models [4] provide quantitative reference points for validating new experimental models or screening novel chemical entities.

Electrophysiological Research on Class Ia Antiarrhythmic Mechanisms

Apply MG 1 in cardiac electrophysiology studies requiring a compound with both α-adrenolytic and Class Ia antiarrhythmic properties. The compound's ability to depress the depolarization phase of the cardiac action potential and prolong P-Q, Q-T intervals and QRS complex [3] makes it suitable for investigating integrated adrenergic and ionic mechanisms in arrhythmia models, including coronary occlusion/reperfusion and barium chloride-induced arrhythmias.

Technical Documentation Hub

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